methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their significant roles in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a chlorinated thiophene derivative, such as 5-chlorothiophene-2-carboxylic acid, which is then esterified to form methyl 5-chlorothiophene-2-carboxylate.
Amidation Reaction: The ester is then reacted with an amine to form the carboxamido group.
Cyclization: The intermediate product undergoes cyclization to form the cyclopenta[b]thiophene structure.
Final Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carboxamido group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, thiophene derivatives are known for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar biological activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, compounds like methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are studied for their potential as drug candidates. Their ability to interact with various biological targets makes them promising for the treatment of diseases.
Industry
Industrially, thiophene derivatives are used in the production of conductive polymers and organic semiconductors. This compound could be explored for similar applications, contributing to advancements in electronic materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, thiophene derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The presence of the carboxamido and ester groups allows for hydrogen bonding and other interactions that can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chlorothiophene-2-carboxylate: A simpler thiophene derivative with similar functional groups.
Thiophene-2-carboxamide: Another thiophene derivative with an amide group.
Cyclopenta[b]thiophene derivatives: Compounds with similar cyclopenta[b]thiophene structures but different substituents.
Uniqueness
Methyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a chlorinated thiophene ring, a carboxamido group, and a cyclopenta[b]thiophene structure. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives.
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-14(18)11-7-3-2-4-8(7)21-13(11)16-12(17)9-5-6-10(15)20-9/h5-6H,2-4H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHSNSLKQWUBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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